molecular formula C21H27N3OS B284078 N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B284078
M. Wt: 369.5 g/mol
InChI Key: PWNZQDIWJUPQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAC belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

PTAC has been found to exhibit a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. PTAC has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTAC has been found to have potential applications in the field of drug delivery due to its ability to cross the blood-brain barrier.

Mechanism of Action

The exact mechanism of action of PTAC is not fully understood, but it is believed to act through multiple pathways. PTAC has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. It has also been found to induce apoptosis in cancer cells, leading to its anti-tumor effects. Additionally, PTAC has been found to inhibit the growth of certain bacteria and fungi, leading to its anti-microbial effects.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to its potential use in the treatment of inflammatory diseases. PTAC has also been found to induce apoptosis in cancer cells, leading to its potential use in cancer therapy. Additionally, PTAC has been found to have neuroprotective effects and may have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PTAC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, PTAC has been found to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using PTAC in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, the efficacy of PTAC may vary depending on the specific disease or condition being treated.

Future Directions

There are several future directions for the study of PTAC. Further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the potential use of PTAC in drug delivery systems should be investigated. PTAC may also have potential applications in the treatment of other diseases and conditions, such as autoimmune disorders and infectious diseases. Further research is needed to fully explore the potential of PTAC in these areas.

Synthesis Methods

The synthesis of PTAC is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-(piperidin-1-yl)benzaldehyde with pyridine-3-carboxaldehyde in the presence of an acid catalyst to form 3-[piperidin-1-yl(pyridin-3-yl)methyl]benzaldehyde. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, PTAC.

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

N-[3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H27N3OS/c1-15(25)23-21-19(17-9-3-4-10-18(17)26-21)20(16-8-7-11-22-14-16)24-12-5-2-6-13-24/h7-8,11,14,20H,2-6,9-10,12-13H2,1H3,(H,23,25)

InChI Key

PWNZQDIWJUPQCS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CN=CC=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.